molecular formula C15H17FN2O3 B2578512 Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 313391-66-1

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Numéro de catalogue: B2578512
Numéro CAS: 313391-66-1
Poids moléculaire: 292.31
Clé InChI: OYUWXQQQRHNYAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a three-component condensation of an aldehyde, β-ketoester, and urea/thiourea . This compound features a 2-fluorophenyl substituent at position 4, methyl groups at positions 1 and 6, and an ethyl ester at position 3. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence molecular interactions, making this compound pharmacologically relevant . Its crystal structure reveals a sofa conformation of the pyrimidine ring and axial positioning of the fluorophenyl group, with intermolecular N–H···S hydrogen bonds stabilizing the lattice .

Propriétés

IUPAC Name

ethyl 6-(2-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-7-5-6-8-11(10)16/h5-8,13H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUWXQQQRHNYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions usually require a solvent such as ethanol or methanol, and an acid catalyst like hydrochloric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethyl ester group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid, under acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride, typically in anhydrous ether.

  • Substitution: Electrophiles such as bromine or nitric acid, often in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be converted to its corresponding carboxylic acid derivative.

  • Reduction: The reduction product is a dihydropyrimidine derivative.

  • Substitution: Substitution reactions can lead to various halogenated or nitro-substituted derivatives.

Applications De Recherche Scientifique

Anti-inflammatory Effects

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has demonstrated notable anti-inflammatory properties. Research indicates that derivatives of pyrimidine compounds exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2. For instance:

  • In vitro studies have shown that certain derivatives possess IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of pyrimidine derivatives. This compound and its analogs have been evaluated for their cytotoxicity against various cancer cell lines. The results suggest promising activity that warrants further investigation into their mechanisms of action.

Case Study 1: Anti-inflammatory Activity Assessment

In a controlled study evaluating the anti-inflammatory activity of several pyrimidine derivatives including this compound:

CompoundCOX-2 Inhibition (IC50 μM)Reference
Compound A0.04 ± 0.01
Ethyl 4-(2-fluorophenyl)-1,6-dimethylComparable to celecoxib
Compound B0.04 ± 0.02

This study underscores the compound's potential as an anti-inflammatory agent.

Case Study 2: Synthesis and Characterization

A study focused on the synthesis of this compound utilized green chemistry principles to achieve high yields with reduced environmental impact. The synthesis involved a novel catalytic approach that enhanced the reaction efficiency .

Mécanisme D'action

The mechanism by which Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

A. Aryl Substituent Variations

Compound Name Substituent at Position 4 Key Features
Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-DHPM 2-Fluorophenyl High electronegativity; enhances metabolic stability and hydrogen-bonding potential .
Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-DHPM (4a) 2-Chlorophenyl Chlorine’s larger size and lower electronegativity reduce hydrogen-bonding capacity compared to fluorine. Yield: 70% (H₃BO₃ catalyst) .
Ethyl 4-(2-methoxyphenyl)-1,6-dimethyl-2-oxo-DHPM 2-Methoxyphenyl Methoxy group is electron-donating, increasing solubility but reducing electrophilicity. ChemSpider ID: 2140212 .
Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-DHPM 4-Isopropylphenyl Bulky substituent introduces steric hindrance, potentially reducing binding affinity. CAS: 886366-42-3 .

B. Functional Group Variations

Compound Name Position 2 Modification Impact
Ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-DHPM Thioxo (C=S) Sulfur’s polarizability enhances hydrogen bonding (N–H···S) in crystal packing. Melting point: 485 K .
Ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-DHPM Oxo (C=O) Standard carbonyl group; weaker hydrogen-bond acceptor compared to thioxo. IR: ν(C=O) ~1708 cm⁻¹ .

C. Heterocyclic Modifications

Compound Name Core Structure Bioactivity
Ethyl 4-(3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl)-6-methyl-2-oxo-DHPM Pyrazole ring at position 4 Enhanced π-π stacking potential due to aromatic heterocycle. Used in medicinal chemistry studies .
Pharmacological and Physicochemical Properties
Property Ethyl 4-(2-fluorophenyl)-DHPM Ethyl 4-(2-chlorophenyl)-DHPM Ethyl 4-(4-methoxyphenyl)-DHPM
Melting Point 485 K 215°C Not reported
IR ν(C=O) 1708 cm⁻¹ (ester) 1708 cm⁻¹ (ester) ~1700 cm⁻¹ (estimated)
Bioactivity Antiviral, calcium channel modulation Antihypertensive Limited data; used in docking studies
Commercial Availability Discontinued (CymitQuimica) Available (Otto Chemie) Available (LEAP CHEM)

Fluorine’s presence correlates with improved pharmacokinetic profiles, while methoxy groups enhance solubility but reduce electrophilicity .

Activité Biologique

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 313391-66-1) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₇FN₂O₃
  • Molecular Weight : 292.31 g/mol
  • Melting Point : 157–159 °C

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of various cancer cell lines including breast and lung cancer cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound:

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
  • Findings : this compound demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound:

  • Mechanism : It is believed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
  • Case Study : Experimental models of neurodegeneration showed that the compound could significantly reduce neuronal cell death induced by oxidative stressors .

Summary of Research Findings

Activity TypeMechanismKey Findings
AnticancerInduces apoptosisDecreased viability in various cancer cell lines
AntimicrobialDisrupts cell wall synthesisEffective against Staphylococcus aureus
NeuroprotectiveModulates neurotransmitter levelsReduced neuronal death in oxidative stress models

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?

The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation involving:

  • 2-fluorobenzaldehyde (aromatic aldehyde),
  • ethyl acetoacetate (β-ketoester),
  • urea or thiourea (urea derivative),
  • an acid catalyst (e.g., H₃BO₃ in glacial acetic acid).

Q. Methodology :

  • Reactants are heated at 100°C for 2 hours in glacial acetic acid, followed by cooling and precipitation in ice water .
  • Recrystallization from ethanol yields the pure product (~70% yield). Modifications to the aryl aldehyde substituent (e.g., 2-fluorophenyl vs. 2-chlorophenyl) require adjustments in reaction time or catalyst loading to optimize yields .

Q. Key Data :

ComponentRoleExample Conditions
2-fluorobenzaldehydeAromatic aldehyde3 mmol
Ethyl acetoacetateβ-ketoester3 mmol
UreaCyclocondensing agent3.6 mmol
H₃BO₃Catalyst0.6 mmol
SolventReaction mediumGlacial acetic acid (10 mL)

Q. How is the stereochemistry and crystal structure of this compound confirmed?

X-ray crystallography is the gold standard for structural elucidation. Key steps include:

  • Single-crystal growth : Recrystallize the compound from ethanol or acetonitrile.
  • Data collection : Use a Bruker SMART APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : Employ SHELXL for structure solution and refinement, achieving R-factors < 0.05 .

Q. Structural Insights :

  • The 2-fluorophenyl group adopts a pseudoaxial conformation due to steric and electronic effects.
  • Intramolecular hydrogen bonds (N–H···O) stabilize the tetrahydropyrimidine ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields when substituting the aryl group in the Biginelli synthesis?

Substituent effects on the aryl aldehyde significantly impact yields:

  • Electron-withdrawing groups (e.g., -F) enhance electrophilicity but may slow cyclization.
  • Steric hindrance from ortho-substituents (e.g., 2-fluorophenyl) reduces yields compared to para-substituted analogs.

Q. Methodological Adjustments :

  • Increase catalyst loading (e.g., H₃BO₃ from 0.6 mmol to 1.0 mmol) to counteract steric effects.
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) .

Q. Contradictions :

  • reports 70% yield for a 2-chlorophenyl analog, while fluorinated analogs may yield <60% due to weaker hydrogen bonding during crystallization .

Q. How should researchers resolve discrepancies between experimental NMR data and computational predictions?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions .

Q. Resolution Strategies :

  • Perform VT-NMR (variable-temperature NMR) to detect conformational exchange.
  • Compare experimental data with DFT calculations (e.g., B3LYP/6-311+G(d,p)) accounting for solvent polarity.
  • Use 2D NMR (COSY, NOESY) to assign stereochemistry and confirm hydrogen bonding patterns .

Q. What strategies ensure regioselectivity in the Biginelli reaction for similar tetrahydropyrimidine derivatives?

Regioselectivity is controlled by:

  • Catalyst choice : Lewis acids (e.g., FeCl₃) favor N1-alkylation, while protic acids (e.g., HCl) promote C5-carboxylate formation.
  • Solvent polarity : Polar solvents (acetic acid) stabilize the zwitterionic intermediate, directing regioselectivity .

Q. Case Study :

  • Substituting urea with thiourea shifts regioselectivity toward 2-thioxo derivatives, confirmed by X-ray crystallography .

Q. How can computational methods predict the electronic properties of this compound for structure-activity relationship (SAR) studies?

Density Functional Theory (DFT) calculations provide insights into:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for derivatization.
  • Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity toward electrophiles/nucleophiles.

Q. Example :

  • The C5-carboxylate group shows high electron density (HOMO = -6.2 eV), making it a target for nucleophilic substitution .

Q. What experimental and analytical techniques are recommended for assessing purity and stability?

  • HPLC-MS : Quantify purity (>95%) and detect degradation products.
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C).
  • Single-crystal XRD : Monitor polymorphic transitions during storage .

Q. How can researchers design derivatives of this compound for biological activity screening?

Derivatization Strategies :

  • C5-carboxylate modification : Replace ethyl ester with amides to enhance bioavailability.
  • Fluorophenyl substitution : Introduce electron-donating groups (e.g., -OCH₃) to modulate lipophilicity.

Q. Biological Assays :

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence polarization.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.